molecular formula C18H18O4 B12571772 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid CAS No. 593248-91-0

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid

Cat. No.: B12571772
CAS No.: 593248-91-0
M. Wt: 298.3 g/mol
InChI Key: NEBGKTQZWRWTCJ-UHFFFAOYSA-N
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Description

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is a benzoic acid derivative featuring a complex bifunctional aromatic system. Its structure comprises two phenyl rings connected via a two-carbon ethyl chain. One phenyl ring is substituted with an ethoxycarbonyl group (‑COOEt) at the ortho position, while the other bears a carboxylic acid group (‑COOH). The ethoxycarbonyl group is an electron-withdrawing substituent, which may enhance the acidity of the benzoic acid proton compared to simpler derivatives like 2-ethoxybenzoic acid .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

593248-91-0

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[2-(2-ethoxycarbonylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C18H18O4/c1-2-22-18(21)16-10-6-4-8-14(16)12-11-13-7-3-5-9-15(13)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

NEBGKTQZWRWTCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid typically involves multi-step organic reactions. One common method is the esterification of benzoic acid derivatives with ethoxycarbonyl groups under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
One of the primary applications of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is in the synthesis of antidiabetic agents. For instance, it serves as an intermediate in the production of Repaglinide, a well-known oral hypoglycemic agent used for managing type II diabetes mellitus. Repaglinide stimulates insulin secretion from pancreatic beta cells, providing a significant advantage over traditional sulfonylureas by reducing the risk of hypoglycemic events .

Case Study: Repaglinide Synthesis
The synthesis of Repaglinide involves several steps where this compound is utilized as a critical precursor. The process includes the reaction of ethyl 2-ethoxy-4-methylbenzoate with lithium diisopropylamide, followed by carbon dioxide addition to form the desired compound . This method demonstrates the compound's utility in developing effective diabetes treatments.

2. Anti-inflammatory Applications
Another notable application is in developing anti-inflammatory drugs. Compounds related to this compound have been investigated for their potential to treat inflammatory conditions such as Inflammatory Bowel Disease (IBD). These derivatives exhibit anti-inflammatory properties that can help alleviate symptoms associated with chronic conditions like Crohn's disease and ulcerative colitis .

Organic Synthesis Applications

1. Synthetic Intermediates
In organic synthesis, this compound acts as a versatile building block for creating various chemical entities. Its structure allows for multiple functionalization routes, making it valuable for synthesizing complex organic molecules.

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeDescriptionOutcome
O-alkylationReaction with alkyl halides under basic conditionsFormation of alkylated products
EsterificationReaction with alcohols in acidic conditionsProduction of esters
Coupling ReactionsUtilization in cross-coupling reactions (e.g., Suzuki)Formation of biaryl compounds

Material Science Applications

1. Polymer Chemistry
The compound's derivatives are also explored in polymer chemistry for creating specialty polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.

Case Study: Polymer Development
Research has shown that incorporating this compound into polymer formulations results in improved thermal properties compared to conventional polymers. This application is particularly relevant in industries requiring materials that can withstand elevated temperatures without degrading .

Mechanism of Action

The mechanism of action of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Notable Features
2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid C₁₈H₁₈O₄ Ethyl bridge, ethoxycarbonyl, carboxylic acid Bifunctional aromatic system, high MW
2-Ethoxybenzoic acid C₉H₁₀O₃ Ethoxy group at ortho position Simpler structure, lower steric hindrance
Ethyl 2-(aminosulfonyl)benzoate C₉H₁₁NO₄S Sulfonamide, ester group Polar sulfonamide enhances H-bonding
2-Acetylamino-benzoic acid methyl ester C₁₀H₁₁NO₃ Acetylamino, methyl ester Esterified carboxyl, reduced acidity
2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic acid C₁₅H₁₄ClNO₂ Chlorophenyl ethylamino chain Amino group introduces basicity

Key Observations :

  • The target compound’s ethyl bridge and dual aromatic system distinguish it from simpler derivatives like 2-ethoxybenzoic acid, which lacks extended conjugation .
  • Compared to sulfonamide-containing analogs (e.g., Ethyl 2-(aminosulfonyl)benzoate), the ethoxycarbonyl group offers different electronic effects, favoring ester hydrolysis over sulfonamide stability .

Physicochemical Properties

  • Acidity : The carboxylic acid group in the target compound is expected to have a lower pKa than methyl or ethyl esters (e.g., Av7 in ) due to the electron-withdrawing ethoxycarbonyl group enhancing deprotonation .
  • Solubility : The ethyl bridge and aromatic rings reduce water solubility compared to polar derivatives like sulfonamides .
  • Lipophilicity : Higher logP than 2-ethoxybenzoic acid due to increased hydrocarbon content .

Stability and Reactivity

  • The ethoxycarbonyl group is prone to hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative. This contrasts with sulfonamides (), which are more hydrolytically stable .
  • Steric hindrance from the ethyl bridge may slow degradation compared to linear analogs .

Biological Activity

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through various studies, including synthesis, mechanisms of action, and therapeutic applications.

The synthesis of this compound involves several chemical transformations that typically include the formation of the ethoxycarbonyl group and the benzoic acid moiety. The compound's structure can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_{3}

This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological properties.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have shown that they inhibit the growth of cancer cells by targeting specific metabolic pathways. One mechanism identified is the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine biosynthesis in cancer cells .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes. A study profiling numerous chemicals indicated that related benzoic acid derivatives could act as inhibitors for several enzymatic pathways, including those involved in inflammation and cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested through its structural similarities to other known anti-inflammatory agents. Derivatives from this class have been reported to exhibit activity against inflammatory conditions, such as inflammatory bowel disease (IBD) .

Case Studies

Study Findings
Study on Antitumor ActivityDemonstrated inhibition of cell proliferation in cancer cell lines through GARFTase inhibition .
Enzyme Profiling StudyIdentified potential inhibitory effects on various enzymes linked to inflammation and cancer .
Anti-inflammatory ResearchSuggested efficacy in treating conditions like IBD based on structural analogs .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound likely exerts its effects through:

  • Enzyme Inhibition : Targeting key enzymes involved in nucleotide synthesis and inflammatory processes.
  • Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing its bioavailability and efficacy against target cells.

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